

3-Oxoheptanoic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-Oxoheptanoic acid

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An In-Depth Technical Guide to **3-Oxoheptanoic Acid**: Chemical Properties and Structure

Introduction

3-Oxoheptanoic acid, also known as n-valeryl acetic acid, is a medium-chain oxo-fatty acid.^[1] As a beta-keto acid, it is characterized by a ketone functional group at the third carbon (beta position) relative to the carboxylic acid. This structure makes it an important intermediate in metabolic pathways, particularly in the catabolism of fatty acids. Understanding its chemical properties, structure, and metabolic fate is crucial for researchers in biochemistry, metabolic disorders, and drug development. This guide provides a comprehensive overview of **3-oxoheptanoic acid**, summarizing its physicochemical properties, outlining analytical methodologies, and visualizing its structure and metabolic context.

Chemical Structure and Identifiers

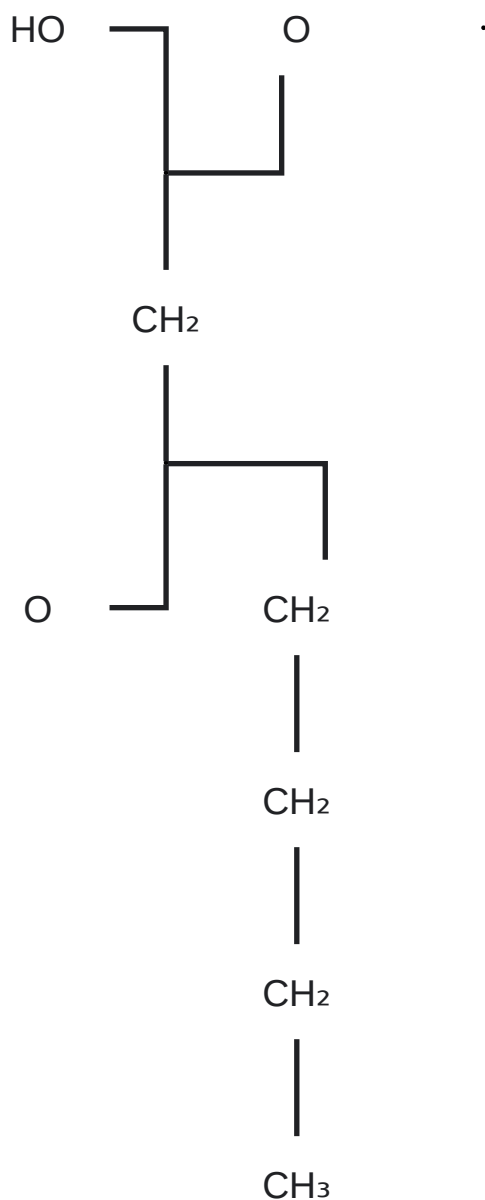
The fundamental identity of a chemical compound is defined by its structure and standardized nomenclature.

1.1 IUPAC Name and Synonyms

- IUPAC Name: **3-oxoheptanoic acid**^[1]
- Common Synonyms: n-valeryl acetic acid, 3-ketoheptanoic acid^[1]
- CAS Number: 63563-21-3^[1]

1.2 Molecular Structure

The structure of **3-oxoheptanoic acid** consists of a seven-carbon chain with a carboxylic acid group at one terminus and a ketone group at the C-3 position.



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Caption: 2D Chemical Structure of **3-Oxoheptanoic Acid**.

Physicochemical Properties

The physicochemical properties of **3-oxoheptanoic acid** are summarized below. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[1][2]
Molecular Weight	144.17 g/mol	PubChem[1]
Monoisotopic Mass	144.078644241 Da	PubChem[1]
SMILES	CCCCC(=O)CC(=O)O	PubChem[1][2]
InChIKey	PRRBQHNMYJRHFHFW-UHFFFAOYSA-N	PubChem[1][2]
Predicted pKa	4.48 (Strongest Acidic)	ChemAxon (via HMDB)
Predicted logP	0.89	ALOGPS (via HMDB)
Predicted Water Solubility (logS)	-1.2	ALOGPS (via HMDB)
Physical Description	A very hydrophobic molecule, practically insoluble in water, and relatively neutral.	HMDB

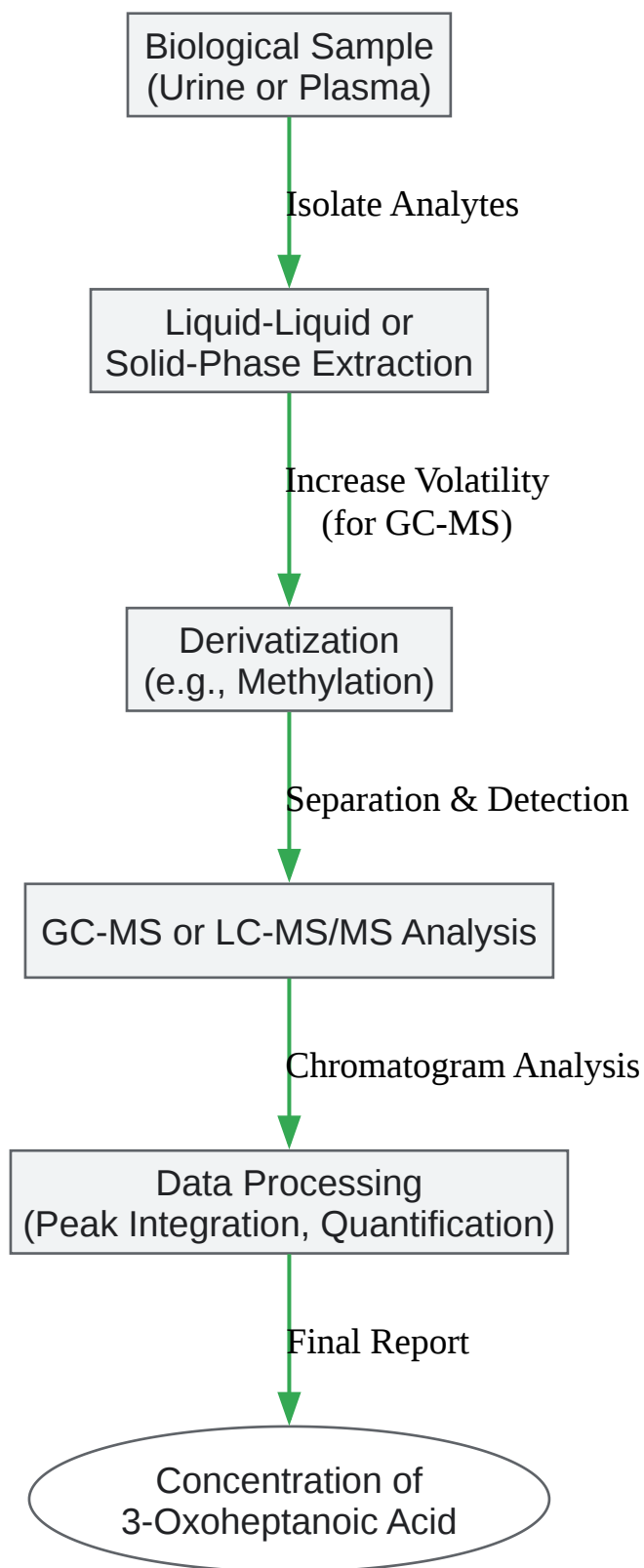
Experimental Protocols

While specific synthesis protocols for **3-oxoheptanoic acid** are not widely documented, its analysis follows standard methods for organic acids, particularly in biological matrices. The detection and quantification typically involve chromatographic separation coupled with mass spectrometry.

3.1 General Analytical Workflow

A common workflow for the analysis of **3-oxoheptanoic acid** from biological samples (e.g., urine, plasma) is outlined below. This procedure is adapted from methodologies used for similar

medium-chain keto acids, such as 3-oxooctanoic acid, which is a known biomarker in metabolic disorders.[3]



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Caption: General analytical workflow for **3-oxoheptanoic acid** quantification.

3.2 Detailed Methodology: GC-MS Analysis

- Sample Preparation: Acidify the biological sample (e.g., 1 mL of urine) with HCl.
- Extraction: Extract the organic acids from the sample using a solvent like ethyl acetate. Repeat the extraction multiple times and pool the organic layers.
- Drying: Dry the pooled organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
- Derivatization: To make the acid volatile for Gas Chromatography (GC), it must be derivatized. A common method is methylation. Add a solution of diazomethane in ether, or a milder agent like (trimethylsilyl)diazomethane with methanol, to the dried extract. This converts the carboxylic acid to its methyl ester (methyl 3-oxoheptanoate).^[4]
- GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
 - GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds of varying volatility.
 - Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range (e.g., m/z 40-400) or use Selected Ion Monitoring (SIM) for higher sensitivity if the fragmentation pattern is known.
- Quantification: Create a calibration curve using standards of purified **3-oxoheptanoic acid** (or its methyl ester) of known concentrations that have undergone the same sample preparation process. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Context and Metabolic Pathways

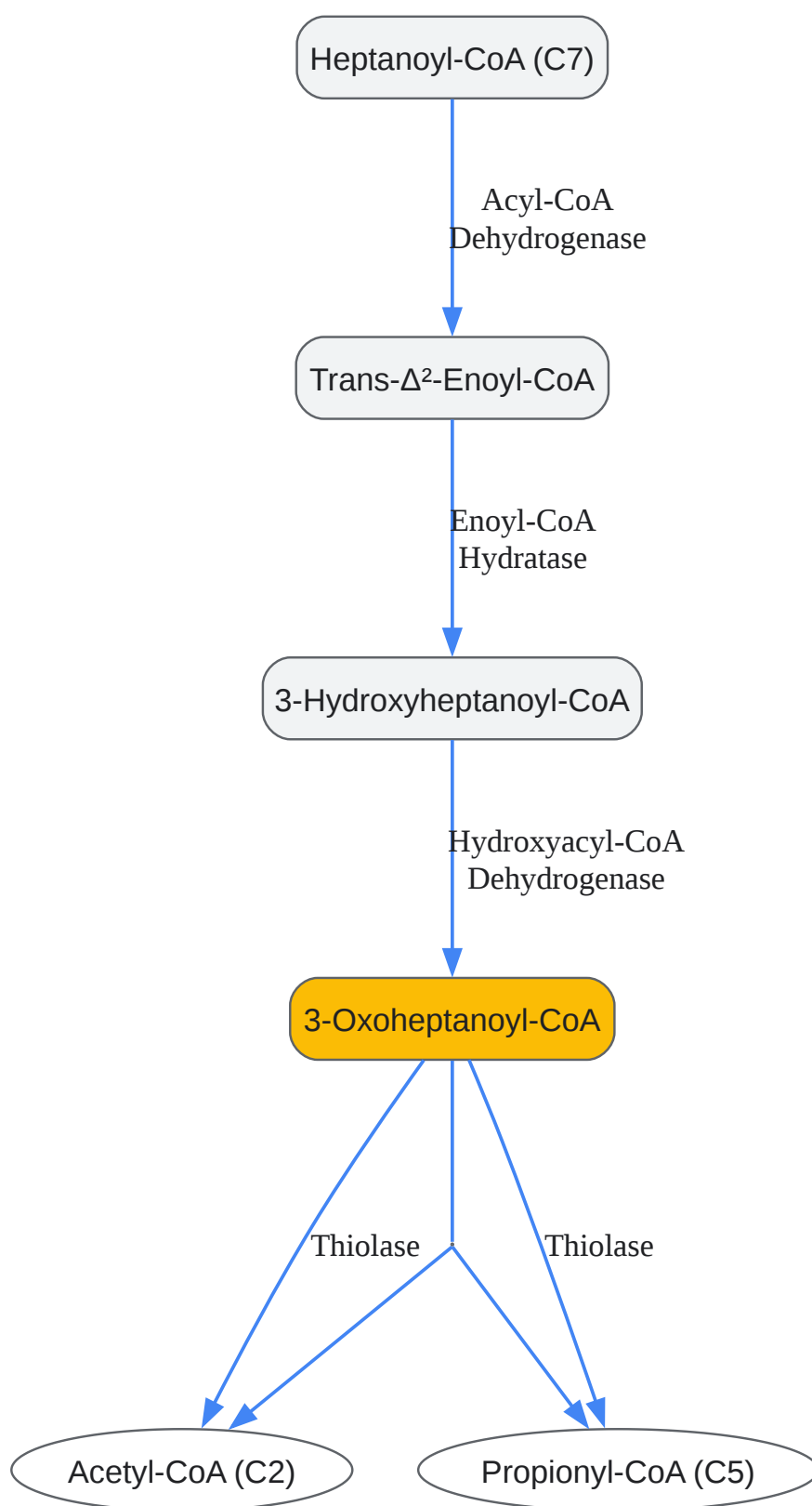
3-Oxoheptanoic acid is an intermediate in the beta-oxidation of odd-chain fatty acids. Specifically, it is the ketoacyl-CoA derivative formed during the breakdown of heptanoic acid (a C7 fatty acid). The accumulation of related oxo-fatty acids in biological fluids can be indicative of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^[3]

4.1 Putative Metabolic Pathway: Beta-Oxidation

The beta-oxidation of fatty acids is a mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. For heptanoyl-CoA (the activated form of heptanoic acid), the first cycle proceeds as follows:

- **Activation:** Heptanoic acid is converted to Heptanoyl-CoA in the cytoplasm.
- **Dehydrogenation:** Heptanoyl-CoA is oxidized by an Acyl-CoA dehydrogenase to form a double bond between the alpha and beta carbons.
- **Hydration:** An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxyheptanoyl-CoA.
- **Dehydrogenation:** A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding 3-oxoheptanoyl-CoA.
- **Thiolysis:** A thiolase enzyme cleaves 3-oxoheptanoyl-CoA, releasing Acetyl-CoA (a C2 unit) and Propionyl-CoA (a C5 unit).

The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.



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Caption: Putative metabolic pathway of 3-oxoheptanoyl-CoA formation.

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References

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